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Compound of Interest

Compound Name: Trioctyl borate

Cat. No.: B1581615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectral data for a series of trialkyl borates. While specific experimental data for trioctyl
borate is not publicly available in the spectral databases searched, this guide presents data for

common alternatives, including trimethyl borate, triethyl borate, and tripropyl borate, to serve as

a valuable reference for researchers working with this class of compounds.

¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for various trialkyl

borates. These values are indicative of the chemical environment of the protons and carbons

within the molecules and can be used for identification and structural elucidation.

Table 1: ¹H NMR Spectral Data of Trialkyl Borates
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Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

Trimethyl Borate CDCl₃ 3.52[1] s -OCH₃

Triethyl Borate CDCl₃ 3.84 q -OCH₂CH₃

1.21 t -OCH₂CH₃

Tripropyl Borate CDCl₃ 3.72 t -OCH₂CH₂CH₃

1.62 sextet -OCH₂CH₂CH₃

0.92 t -OCH₂CH₂CH₃

Table 2: ¹³C NMR Spectral Data of Trialkyl Borates

Compound Solvent
Chemical Shift (δ)
ppm

Assignment

Trimethyl Borate CDCl₃ 51.17[1] -OCH₃

Triethyl Borate CDCl₃ 58.3 -OCH₂CH₃

18.6 -OCH₂CH₃

Tripropyl Borate CDCl₃ 64.2 -OCH₂CH₂CH₃

25.8 -OCH₂CH₂CH₃

10.4 -OCH₂CH₂CH₃

Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of liquid samples,

such as trialkyl borates.

1. Sample Preparation:

Dissolve approximately 5-10 mg of the neat liquid sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
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Ensure the solution is homogeneous.

2. Instrumentation:

A standard NMR spectrometer (e.g., 300 MHz or 500 MHz) is typically used.

3. ¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence is used.

Spectral Width: Typically set to a range that encompasses all expected proton signals (e.g.,

0-12 ppm).

Acquisition Time: Usually around 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses is common to allow for full

relaxation of the protons.

Number of Scans: For a concentrated sample, 8 to 16 scans are often sufficient.

Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for chemical shift

calibration.

4. ¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled single-pulse sequence is typically employed to simplify

the spectrum and enhance signal-to-noise.

Spectral Width: A wider spectral width is needed compared to ¹H NMR (e.g., 0-220 ppm).

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds is used.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g.,

128 to 1024 or more) is generally required to obtain a good signal-to-noise ratio.
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Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift

calibration.

5. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR

spectrum.

Phase and baseline corrections are applied to the spectrum.

The chemical shifts of the peaks are referenced to the solvent peak.

Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR

spectral data.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

This guide provides a foundational understanding of the NMR spectral characteristics of

common trialkyl borates. Researchers can use this information as a reference point for

identifying and characterizing similar compounds in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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